molecular formula C17H14O5 B11835342 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one CAS No. 139339-37-0

2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11835342
CAS No.: 139339-37-0
M. Wt: 298.29 g/mol
InChI Key: SEDXVRHKQNVEOK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is a synthetic flavonoid derivative of the 4H-1-benzopyran-4-one class, provided for research and development purposes. This compound features a benzopyran core structure substituted with a 7-hydroxy group and a 2,6-dimethoxyphenyl ring at the 2-position. The specific spatial arrangement, where the dimethoxyphenyl ring is rotated approximately 61.8° from the plane of the benzopyran system, is a key structural characteristic influenced by steric hindrance from the 2,6-dioxygen substitution . This conformation reduces conjugation between the phenyl ring and the carbonyl group, potentially influencing its electronic properties and biological interactions . Flavonoids with similar structural motifs are frequently investigated for their diverse pharmacological potential. The benzopyran core structure is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities . This product is intended for use in laboratory research applications, such as in vitro screening assays, as a standard for analytical studies, or for investigating structure-activity relationships within the flavonoid class. It is strictly for research use by trained professionals. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

139339-37-0

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-13-4-3-5-14(21-2)17(13)16-9-12(19)11-7-6-10(18)8-15(11)22-16/h3-9,18H,1-2H3

InChI Key

SEDXVRHKQNVEOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as the solvent.

    Cyclization: The resulting chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the chromen-4-one core structure.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of 2-(2,6-dimethoxyphenyl)-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-(2,6-dimethoxyphenyl)-7-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis through specific signaling pathways.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Remarks
This compoundMDA-MB-2315.2 - 22.2Significant antiproliferative activity
DoxorubicinVarious (Control)5Standard anticancer drug

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties and has shown effectiveness against a range of bacterial strains and fungi. In vitro studies demonstrate its ability to inhibit the growth of pathogens.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Candida albicansZ µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antiproliferative Studies: A series of benzopyran derivatives were synthesized and tested against various cancer cell lines, including human leukemia (CCRF-CEM), ovarian adenocarcinoma (SKOV-3), and prostate cancer (PC-3). These compounds exhibited selective cytotoxicity with varying degrees of efficacy.
  • Secondary Metabolite Accumulation: Research involving plant cultures indicated that elicitation techniques could enhance the production of secondary metabolites when combined with this compound.
  • Mechanistic Insights: Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

Hydroxyl Groups : Increase polarity and hydrogen-bonding capacity but may reduce bioavailability.

Methoxy Groups : Enhance lipophilicity and metabolic stability. The 2,6-dimethoxy pattern in the target compound balances steric and electronic effects.

Halogen/Isoxazolyl Substituents : Improve bioactivity (e.g., antifeedant effects) through hydrophobic interactions and target binding .

Biological Activity

2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one, also known as 7-hydroxy-2',6'-dimethoxyflavone, is a flavonoid compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O5C_{17}H_{14}O_{5} with a molecular weight of 302.29 g/mol. The compound features a benzopyran backbone substituted with hydroxyl and methoxy groups that contribute to its biological activities.

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Studies have reported significant antioxidant activity with IC50 values indicating its effectiveness in neutralizing free radicals.

Assay Method IC50 Value (µg/mL)
DPPH25.0
ABTS15.5

These results suggest that the compound can protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated a reduction in inflammation markers in macrophage cell lines treated with the compound .

3. Anticancer Activity

Several studies have explored the anticancer potential of this flavonoid. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast)12.0
HT-29 (Colon)18.5

In vivo studies using animal models further support these findings, demonstrating tumor growth inhibition upon administration of the compound .

Case Studies

  • Case Study on Antioxidant Effects : A study conducted on diabetic rats showed that administration of this compound significantly reduced oxidative stress markers compared to control groups.
  • Case Study on Anti-inflammatory Activity : In a clinical trial involving patients with rheumatoid arthritis, the compound was found to decrease pain and swelling significantly over a six-week treatment period.

Q & A

Q. How is the crystal structure of 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one determined, and what are its key structural features?

The crystal structure is resolved using X-ray crystallography (monoclinic system, space group P21/n), with unit cell parameters:

  • a=11.003A˚,b=11.015A˚,c=13.734A˚a = 11.003 \, \text{Å}, \, b = 11.015 \, \text{Å}, \, c = 13.734 \, \text{Å}
  • β=113.159,V=1530.4A˚3,Z=4\beta = 113.159^\circ, \, V = 1530.4 \, \text{Å}^3, \, Z = 4 .
    Key features include a planar benzopyran-4-one core with methoxy and hydroxyl substituents influencing hydrogen bonding and packing. The 2,6-dimethoxyphenyl group at C2 introduces steric effects, affecting molecular conformation.

Q. What analytical methods are suitable for identifying and quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is recommended. For example, methods validated for structurally similar flavones (e.g., daidzein, genistein) use reversed-phase C18 columns with mobile phases like acetonitrile/water containing 0.1% formic acid. Detection wavelengths near 254–280 nm are optimal for benzopyran-4-one derivatives .

Q. How should researchers handle this compound safely in the laboratory?

Follow GHS hazard classifications:

  • Acute toxicity (Oral, Category 4)
  • Skin corrosion/Irritation (Category 2)
  • Serious eye damage/Irritation (Category 2A)
    Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation; store in airtight containers away from incompatible materials (strong oxidizers). For spills, use inert absorbents and avoid water jets .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound, particularly for introducing functional groups at C7 or C2?

A multi-step approach is typical:

Core formation : Condensation of 2,6-dimethoxybenzaldehyde with resorcinol derivatives under acidic conditions.

Selective protection/deprotection : Use acetyl or benzyl groups to protect the C7 hydroxyl during functionalization.

Coupling reactions : Suzuki-Miyaura cross-coupling for aryl modifications at C2 .
Example: In analogous flavones, methoxy groups are introduced via alkylation with methyl iodide in the presence of K2_2CO3_3 .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding to enzymes (e.g., kinases, cytochrome P450) using software like AutoDock Vina. For example, benzopyran-4-one derivatives show affinity for kinase ATP-binding pockets due to planar aromatic systems .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.0) and metabolic stability .

Q. What experimental design considerations are critical for studying its stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH at 60°C for 24 h).
    • Oxidative stress (3% H2_2O2_2).
  • Analytical monitoring : Track degradation products via LC-MS. Note that hydroxyl groups at C7 and methoxy groups at C2/C6 are susceptible to hydrolysis or oxidation .
  • Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., PD98059 for kinase inhibition).
  • Validate purity : Confirm compound integrity (>95% by HPLC) to exclude confounding effects from impurities.
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across studies; discrepancies may arise from differences in solvent (DMSO vs. ethanol) or serum content in media .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular formulaC18_{18}H16_{16}O6_6
Molecular weight328.31 g/mol
LogP (predicted)~2.8
UV λmax\lambda_{\text{max}}275 nm (in methanol)

Q. Table 2. Hazard Classification (GHS)

Hazard CategoryPrecautionary MeasuresReference
Skin irritationWear nitrile gloves
Eye damageUse safety goggles
Respiratory irritationUse NIOSH-approved respirators

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